![molecular formula C11H10ClNOS B1417766 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol CAS No. 856372-95-7](/img/structure/B1417766.png)
2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol
Vue d'ensemble
Description
“2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” is a chemical compound with the empirical formula C11H10ClNOS . It has a molecular weight of 239.72 . The compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of “2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” can be represented by the SMILES stringClC1=CC2=NC=CC(SCCO)=C2C=C1 . Physical And Chemical Properties Analysis
“2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” is a solid substance . Its empirical formula is C11H10ClNOS and it has a molecular weight of 239.72 .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol”, focusing on unique applications:
Antimalarial Activity
Compounds derived from 7-chloroquinolin-4-yl have been studied for their potential as antimalarial agents. They have been tested for their ability to inhibit heme crystallization, a vital process for the malaria parasite’s survival within the host’s red blood cells .
Antimicrobial Agents
The increase in strains of Candida albicans resistant to antifungal azoles has led to research into new antimicrobial agents. Compounds with the 7-chloroquinolin-4-yl moiety have been investigated for their effectiveness against this opportunistic fungus .
Anticancer Activity
Derivatives of 7-chloroquinolin-4-yl have also been synthesized and evaluated for their in vitro anticancer activity. This research is crucial in the ongoing search for new treatments against various forms of cancer .
Enzymatic Inhibition
The enzymatic activity of certain pathogens can be inhibited by compounds containing the 7-chloroquinolin-4-yl group, which may lead to new therapeutic approaches for treating infections .
ADME/Tox Profiling
In silico ADME/Tox profiling studies are essential for predicting the absorption, distribution, metabolism, excretion, and toxicity of new compounds. Optimization of these properties is crucial for developing effective and safe pharmaceuticals .
Click Chemistry Applications
Click chemistry is a versatile approach to synthesizing new compounds quickly and reliably. New derivatives of 7-chloroquinolin-4-yl have been synthesized using click chemistry techniques, showing moderate antimalarial activity .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to exhibit antimalarial activity .
Mode of Action
It is suggested that similar compounds inhibit heme crystallization, which is a crucial process in the lifecycle of the malaria parasite .
Biochemical Pathways
Related compounds have been shown to interfere with the heme detoxification process in malaria parasites .
Result of Action
Related compounds have demonstrated cytotoxic effects against human prostate lncap tumor cells .
Propriétés
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMMHXKKRCODPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



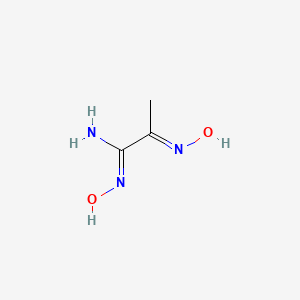
![[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1417685.png)
![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)
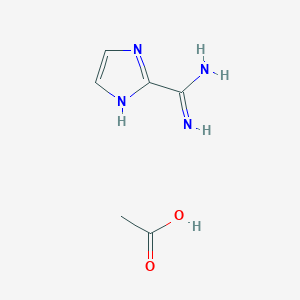
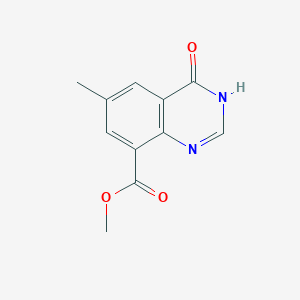
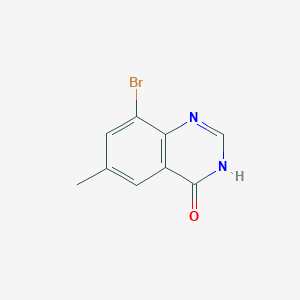
![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)
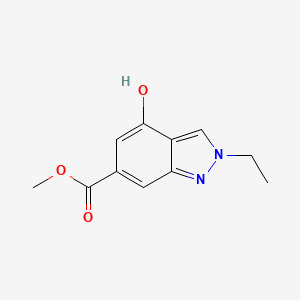
![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)
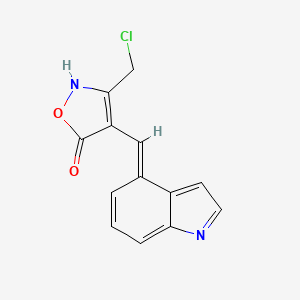
![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)
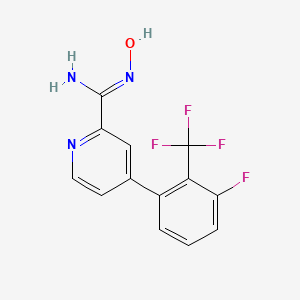
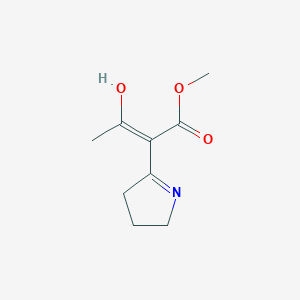
![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)